BenchChemオンラインストアへようこそ!

{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid

Lipophilicity Heterocyclic chemistry Drug-likeness

{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1082501-00-5) is a synthetic sulfonamide-piperidine hybrid featuring a 3,5-dimethylisoxazole-4-sulfonyl group N-linked to a piperidine ring bearing an acetic acid side chain at the 4-position. Its molecular formula is C₁₂H₁₈N₂O₅S, with a molecular weight of 302.35 g/mol.

Molecular Formula C12H18N2O5S
Molecular Weight 302.35 g/mol
CAS No. 1082501-00-5
Cat. No. B1327102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
CAS1082501-00-5
Molecular FormulaC12H18N2O5S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C12H18N2O5S/c1-8-12(9(2)19-13-8)20(17,18)14-5-3-10(4-6-14)7-11(15)16/h10H,3-7H2,1-2H3,(H,15,16)
InChIKeyHNVZZVGKJUDKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-ylacetic Acid (CAS 1082501-00-5): Physicochemical Identity and Scaffold Classification for Informed Procurement


{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1082501-00-5) is a synthetic sulfonamide-piperidine hybrid featuring a 3,5-dimethylisoxazole-4-sulfonyl group N-linked to a piperidine ring bearing an acetic acid side chain at the 4-position. Its molecular formula is C₁₂H₁₈N₂O₅S, with a molecular weight of 302.35 g/mol [1]. The compound contains three pharmacophoric elements: (i) a 3,5-dimethylisoxazole moiety recognized as an acetyl-lysine (KAc) bioisostere capable of engaging bromodomain protein modules [2]; (ii) a sulfonamide linker that modulates electronic character and hydrogen-bonding capacity; and (iii) a pendant carboxylic acid that confers pH-dependent ionization and synthetic derivatizability. Standard commercial purity ranges from 95% (with batch-specific NMR, HPLC, and QC documentation) to ≥97% under ISO-certified quality systems .

Why In-Class Sulfonylpiperidine Acetic Acids Cannot Substitute for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-ylacetic Acid Without Loss of Function


Compounds sharing the sulfonylpiperidine-acetic acid core scaffold are not functionally interchangeable because three structural variables independently and combinatorially determine target engagement, physicochemical behavior, and synthetic tractability: (i) the identity of the heteroaromatic ring attached to the sulfonyl group dictates whether the compound can function as an acetyl-lysine biomimetic—only the 3,5-dimethylisoxazole moiety has been crystallographically validated as a KAc bioisostere for bromodomain binding [1]; (ii) the presence of the methylene spacer between the piperidine ring and the carboxylic acid (creating an acetic acid side chain rather than a directly attached carboxyl) shifts the pKa by approximately 0.5–1.0 log units relative to directly conjugated analogs and alters the spatial trajectory of the acid group, affecting both binding pose geometry and aqueous solubility [2]; and (iii) the heteroatom composition of the aromatic ring (isoxazole O/N vs. pyrazole N/N vs. phenyl C/H) changes logP by >0.5 units, altering partition behavior and formulation requirements . Substituting any one of these elements yields a compound with a materially different property profile, even if the gross scaffold appears similar.

Quantitative Differentiation Evidence for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-ylacetic Acid Versus Closest Structural Analogs


LogP Differentiation: Isoxazole Oxygen Lowers Lipophilicity by >0.5 Log Units Relative to the Pyrazole Analog

The target compound, bearing a 3,5-dimethylisoxazole ring (C₅H₆NO with endocyclic O at position 1 and N at position 2), exhibits a calculated logP of −0.016, indicating near-neutral partition behavior [1]. In contrast, the direct pyrazole analog—(1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl)acetic acid (CAS 1171599-18-0), which replaces the isoxazole oxygen with an N-methyl group—has a calculated logP of +0.51, a difference of approximately 0.53 log units . This shift is attributable to the higher hydrogen-bond acceptor capacity of the isoxazole oxygen versus the pyrazole N-methyl, and it predicts measurably different solubility, permeability, and protein-binding profiles between the two compounds.

Lipophilicity Heterocyclic chemistry Drug-likeness Partition coefficient

Ionization State at Physiological pH: Acetic Acid Side Chain Confers Extensive Ionization (LogD₇.₄ = −3.35) Distinct from Directly Attached Carboxylic Acid Analogs

The target compound's carboxylic acid group is separated from the piperidine ring by a methylene (−CH₂−) spacer, yielding a calculated acid pKa of 3.63 [1]. At physiological pH 7.4, this results in a logD₇.₄ of −3.35, meaning the compound is >99.9% ionized and resides predominantly in the aqueous compartment [1]. This contrasts with the directly attached 4-carboxylic acid analog—1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS 697258-72-3)—where the carboxyl is directly conjugated to the piperidine ring. While exact pKa data for this comparator are not available in public databases, directly attached piperidine-carboxylic acids typically exhibit pKa values 0.3–0.8 units higher due to inductive withdrawal by the ring nitrogen, which would shift the ionization equilibrium at pH 7.4 by several percentage points . The methylene spacer in the target compound also introduces an additional rotatable bond, altering the conformational ensemble accessible to the acid group.

Ionization Drug absorption pH-dependent solubility LogD

3,5-Dimethylisoxazole as a Crystallographically Validated Acetyl-Lysine Bioisostere: Class-Level Evidence for Bromodomain Engagement Absent in Phenyl- and Alkyl-Sulfonyl Analogs

The 3,5-dimethylisoxazole moiety has been established through X-ray crystallography as an acetyl-lysine (KAc) bioisostere that displaces acetylated histone-mimicking peptides from bromodomains [1]. In the seminal study by Hewings et al. (2011), optimized 4-substituted 3,5-dimethylisoxazole derivatives achieved IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) bromodomains [1]. Subsequent structure-guided optimization produced derivatives with IC₅₀ = 4.8 μM against BRD4(1) and further improved analogs with sub-micromolar potency [2]. This acetyl-lysine mimetic functionality is entirely absent in the phenylsulfonyl analog ([1-(phenylsulfonyl)piperidin-4-yl]acetic acid, CAS 873967-82-9) and the methanesulfonyl analog ((1-methanesulfonyl-piperidin-4-yl)-acetic acid, CAS 423722-27-4), which lack the heterocyclic architecture required for bromodomain acetyl-lysine pocket recognition. While the target compound itself has not been individually profiled in published BET bromodomain assays, the 3,5-dimethylisoxazole-4-sulfonyl pharmacophore is the established recognition element driving bromodomain affinity across multiple chemotypes in the class [1][2].

Epigenetics Bromodomain inhibition Acetyl-lysine mimetic BET proteins

Drug-Likeness and Physicochemical Developability Profile: PSA, Rotatable Bonds, and Lipinski Compliance Relative to Analog Space

The target compound possesses a calculated polar surface area (PSA) of 100.71 Ų, 1 hydrogen bond donor (carboxylic acid OH), 5 hydrogen bond acceptors, 3 rotatable bonds, and fully complies with Lipinski's Rule of Five [1]. These parameters place it in a favorable region of oral drug-like chemical space. By comparison, the phenylsulfonyl analog (CAS 873967-82-9, molecular weight 283.34 g/mol, C₁₃H₁₇NO₄S) lacks two of the heteroatom-based hydrogen bond acceptors present in the isoxazole ring and has a different PSA profile, while the pyrazole analog (CAS 1171599-18-0) introduces an additional nitrogen atom altering its HBA count. The target compound's 3 rotatable bonds confer sufficient conformational flexibility for induced-fit binding without incurring the entropic penalty associated with highly flexible molecules (>5 rotatable bonds), a balance that is critical for fragment-based and structure-guided lead optimization programs [2].

Drug-likeness Polar surface area Lipinski Rule of 5 Lead optimization

Vendor Quality Documentation and Analytical Traceability: Batch-Specific Purity Certification Differentiates Procurement Reliability

Multiple independent suppliers provide this compound with documented purity specifications and analytical support. Bidepharm supplies the compound at 95% standard purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . MolCore offers the compound at NLT 97% purity under an ISO-certified quality system, positioning it for pharmaceutical R&D and quality-control applications requiring higher purity thresholds . Santa Cruz Biotechnology lists the compound (catalog sc-302696) at a 500 mg scale with Certificate of Analysis available for lot-specific data . In contrast, several close structural analogs—including the pyrazole variant (CAS 1171599-18-0) and the directly-attached carboxylic acid analog (CAS 697258-72-3)—are available from fewer suppliers, and publicly documented batch-specific analytical data are less consistently offered .

Quality control Analytical chemistry Procurement Batch traceability

Evidence-Backed Research and Industrial Application Scenarios for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-ylacetic Acid


Bromodomain-Targeted Chemical Probe and Epigenetic Inhibitor Development

The 3,5-dimethylisoxazole-4-sulfonyl pharmacophore provides this compound with a validated acetyl-lysine (KAc) bioisostere motif capable of engaging bromodomain acetyl-lysine recognition pockets, as established by X-ray crystallography and biochemical assays for the compound class [1]. The pendant carboxylic acid at the 4-position of the piperidine ring serves as a synthetic handle for amide coupling, esterification, or bioconjugation, enabling the compound to function as a versatile intermediate for generating focused libraries of bromodomain ligands. Its favorable physicochemical profile—PSA 100.71 Ų, 3 rotatable bonds, and Lipinski compliance [2]—makes it suitable for both biochemical screening (fluorescence polarization, AlphaScreen) and cell-based target engagement assays (NanoBRET, CETSA) without the solubility artifacts that complicate interpretation of more lipophilic analogs.

Fragment-Based Drug Discovery (FBDD) Leveraging the KAc Bioisostere with a Carboxylic Acid Derivatization Handle

With a molecular weight of 302.35 g/mol and only 3 rotatable bonds, this compound operates within fragment-like property space amenable to fragment-based screening and structure-guided optimization [1]. The 3,5-dimethylisoxazole moiety provides initial bromodomain recognition (~mM to high μM affinity typical of fragments), while the carboxylic acid group enables rapid parallel derivatization into amides, esters, or reversed amides for SAR exploration. The significantly negative logD₇.₄ (−3.35) ensures high aqueous solubility for screening at fragment concentrations (typically 0.2–1 mM) [1]. Compared to the phenylsulfonyl analog, which lacks any intrinsic bromodomain recognition element, this compound offers a rational starting point for FBDD campaigns targeting BET family bromodomains (BRD2, BRD3, BRD4, BRDT) or CREBBP/p300.

Physicochemical Property-Driven Lead Optimization: Exploiting Low Lipophilicity for Metabolic Stability

The compound's logP of −0.016 places it in an unusually low-lipophilicity regime for a sulfonamide-containing heterocyclic building block [1]. In medicinal chemistry programs, low logP is associated with reduced cytochrome P450 inhibition, lower phospholipidosis risk, and improved metabolic stability—all desirable features for lead optimization [2]. Researchers seeking to develop bromodomain inhibitors with favorable ADME profiles may preferentially select this compound over the pyrazole analog (logP = +0.51) as a starting scaffold, since the isoxazole core provides lower intrinsic lipophilicity while retaining the KAc-mimetic recognition element. The methylene spacer between piperidine and carboxylic acid further enables modular replacement strategies (e.g., bioisosteric replacement with tetrazole, acylsulfonamide, or hydroxamic acid) without altering the core recognition pharmacophore.

Chemical Biology Tool Compound Synthesis for Acetyl-Lysine Competition Studies

The combination of the 3,5-dimethylisoxazole KAc bioisostere with a synthetically accessible carboxylic acid makes this compound suitable for generating chemical biology tool molecules—including fluorescent probes (via amide coupling to fluorophores), photoaffinity labels (via introduction of diazirine or benzophenone moieties), and biotinylated pull-down reagents (via PEG-linked biotin conjugation) [1]. The batch-specific analytical documentation (NMR, HPLC, GC) provided by multiple independent vendors [2] ensures that researchers can reproducibly synthesize and characterize these probe molecules across different laboratories and experimental replicates. The documented purity specifications (95–97%) are adequate for chemical biology applications where trace impurities could otherwise generate spurious bioactivity readouts in cellular assays.

Quote Request

Request a Quote for {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.